3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid
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Overview
Description
This compound features a butanoic acid backbone with multiple functional groups, including a dimethyl substitution and an allyloxycyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the carbamate linkage under controlled conditions, such as using carbonyldiimidazole (CDI) as a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the butanoic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanoic acid: A simpler analog with a similar backbone but lacking the allyloxycyclopentyl and carbamate groups.
tert-Butylacetic acid: Another related compound with a tert-butyl group instead of the dimethyl substitution.
Uniqueness
The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-9-20-10-7-6-8-11(10)21-14(19)16-12(13(17)18)15(2,3)4/h5,10-12H,1,6-9H2,2-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOKHVXWKEGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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